5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of 459.36 g/mol. This compound features several functional groups, including a bromophenyl group, a sulfanyl group, and methoxy groups, which contribute to its chemical properties and biological activities. The compound is utilized in various scientific applications, particularly in medicinal chemistry and drug development.
The synthesis of 5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions that integrate the synthesis of the triazole and quinazoline moieties. A common method includes:
These steps require careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products .
The molecular structure of 5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline can be described as follows:
The InChI representation for this compound is InChI=1S/C20H19BrN4O2S/c1-4-18-23-19-14-9-16(26-2)17(27-3)10-15(14)22-20(25(19)24-18)28-11-12-5-7-13(21)8-6-12/h5-10H,4,11H2,1-3H3
, which provides insights into its connectivity and stereochemistry.
5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for 5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are needed to clarify its precise mechanisms and identify potential therapeutic targets .
The physical and chemical properties of 5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline are primarily found in scientific research:
Due to its unique structure and potential biological activity, this compound is valuable for ongoing research in drug discovery and development .
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4